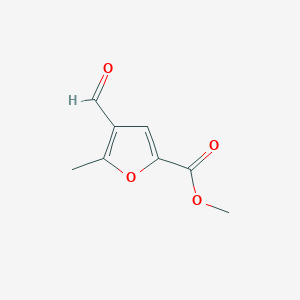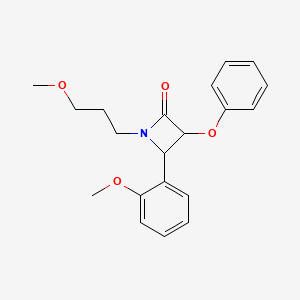![molecular formula C14H18O B2694968 [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287275-11-8](/img/structure/B2694968.png)
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G-protein-coupled receptors that are widely expressed throughout the body and play a critical role in regulating a variety of physiological processes, including cardiovascular function, neurotransmission, and immune responses. DPCPX has been extensively studied for its ability to selectively block the adenosine A1 receptor and its potential therapeutic applications in various diseases.
Mecanismo De Acción
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol selectively blocks the adenosine A1 receptor, which is involved in a variety of physiological processes. By blocking the adenosine A1 receptor, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can modulate the activity of various signaling pathways and affect cellular responses. The precise mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, but it is thought to involve the inhibition of adenosine-mediated signaling pathways.
Biochemical and Physiological Effects:
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood flow, and the inhibition of cell proliferation. [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to affect the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor. However, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, including the development of new synthetic methods for [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, the identification of new therapeutic applications for [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, and the elucidation of the precise mechanism of action of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. Additionally, there is a need for further studies to evaluate the safety and efficacy of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol in various disease models.
Métodos De Síntesis
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the production of [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol from precursors. Both methods have been used to produce [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol with high purity and yield.
Aplicaciones Científicas De Investigación
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disease, neurological disorders, and cancer. In cardiovascular disease, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to improve myocardial function and reduce ischemic injury. In neurological disorders, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have neuroprotective effects and improve cognitive function. In cancer, [3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-3-4-11(2)12(5-10)14-6-13(7-14,8-14)9-15/h3-5,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRVARXKCCNVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)
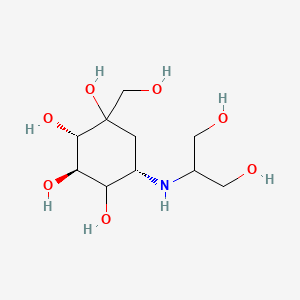
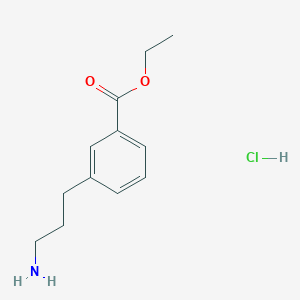
![4-Tert-butyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2694893.png)
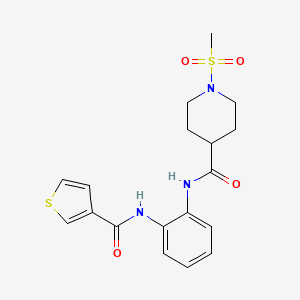

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2694900.png)
![3-(3-methoxyphenyl)-1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2694901.png)
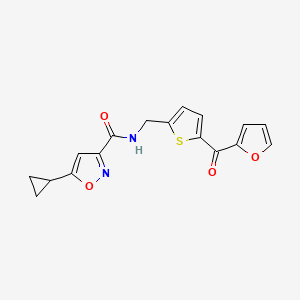
![3-methyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694903.png)
